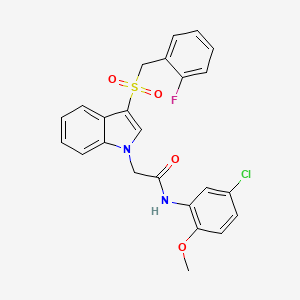

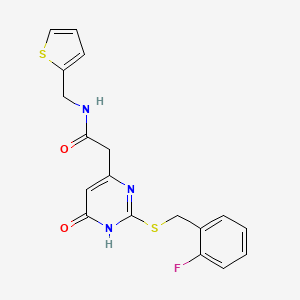

![molecular formula C19H23ClN2O3S B2670280 Methyl 6-ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1177804-87-3](/img/structure/B2670280.png)

Methyl 6-ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Chemical Reactions Analysis

Pyridine and its derivatives are known to participate in a wide range of chemical reactions. They can act as bases, forming salts upon reaction with acids . They can also act as ligands in coordination compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, ethyl 6-methylpyridine-2-carboxylate, a related compound, has a boiling point of 122-126 °C and a density of 1.083 g/mL at 25 °C .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Transformations

Phosphine-Catalyzed Annulation : Zhu et al. (2003) developed an expedient phosphine-catalyzed [4 + 2] annulation method. This synthesis pathway is significant for constructing highly functionalized tetrahydropyridines, which are structurally related to the compound , showcasing a method for creating complex heterocyclic systems with potential applications in medicinal chemistry Zhu, Lan, & Kwon, 2003.

Preparation of Thieno[2,3-d]pyrimidines : A novel method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids was described by Santilli et al. (1971), highlighting a direct formation pathway from 4-chloro-2-methylthio-5-pyrimidine-carbonitrile and ethyl mercaptoacetate. This methodology could be relevant for the synthesis or modification of the compound , expanding the scope of thieno[2,3-c]pyridine derivatives Santilli, Kim, & Wanser, 1971.

Potential Pharmacological Applications

Antimicrobial Evaluation : Shastri and Post (2019) reported on the synthesis and antimicrobial evaluation of novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids, demonstrating significant antibacterial and antifungal activity. While not the exact compound, the research on structurally similar pyrimidine derivatives underscores the potential for discovering new antimicrobial agents within this chemical space Shastri & Post, 2019.

Cardiotonic Activity : The synthesis and evaluation of esters of 2-substituted 5-acetyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids for cardiotonic activity were described by Mosti et al. (1993). This research demonstrates the cardiotonic potential of pyridine derivatives, suggesting a possible avenue for the cardiovascular application of compounds like Methyl 6-ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Mosti, Schenone, Iester, Dorigo, Gaion, & Fraccarollo, 1993.

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it. For example, ethyl 6-methylpyridine-2-carboxylate is associated with certain hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Orientations Futures

Propriétés

IUPAC Name |

methyl 6-ethyl-2-[(2-phenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S.ClH/c1-3-21-10-9-14-15(12-21)25-18(17(14)19(23)24-2)20-16(22)11-13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3,(H,20,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVAEVNFIVUNIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

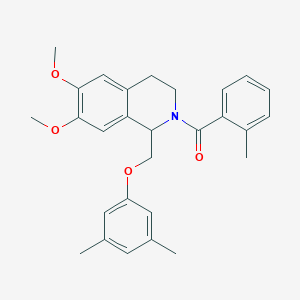

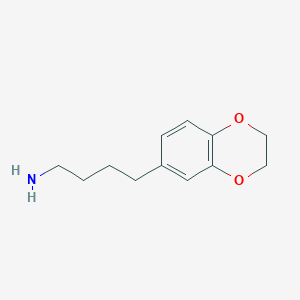

![3,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2670198.png)

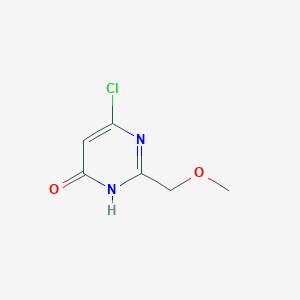

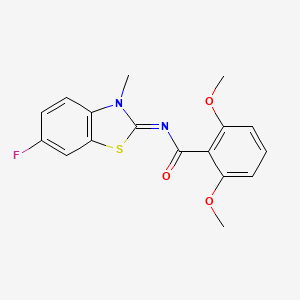

![4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2670205.png)

![4-Methyl-2,6-bis(2-methylprop-2-enyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2670207.png)

![8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670208.png)

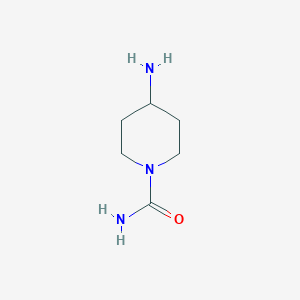

![5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one](/img/structure/B2670211.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2670215.png)

![2-(Pyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2670220.png)